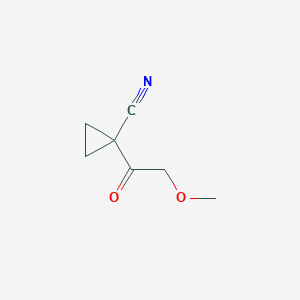
1-(Methoxyacetyl)cyclopropanecarbonitrile
Descripción general
Descripción
1-(Methoxyacetyl)cyclopropanecarbonitrile is a biochemical used for proteomics research . It has a molecular formula of C7H9NO2 and a molecular weight of 139.15 .
Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 three-membered ring, 1 ketone (aliphatic), 1 nitrile (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H9NO2 and a molecular weight of 139.15 . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
Electrospray Ionization-Mass Spectrometry Applications
Methoxyacetates, including derivatives similar to 1-(Methoxyacetyl)cyclopropanecarbonitrile, are studied for their response in electrospray ionization mass spectrometry (ESI-MS), which is crucial for the quantitative analysis of substitution patterns in carboxymethyl celluloses (CMC). These studies reveal the differences in complexation and ionization behaviors of methoxyacetates and their isomers, indicating their potential in analytical applications for understanding molecular interactions and stability in the ESI-MS process (M. Bol et al., 2017).
Synthetic Chemistry and Stereochemistry
Research into the reactivity of electron-deficient cyclopropane derivatives, which are structurally related to this compound, highlights their utility in synthesizing complex molecular structures with high stereoselectivity. These studies provide insights into the mechanisms of reactions involving arsonium ylides and cyclopropane derivatives, offering pathways to synthesize compounds with desired stereochemical configurations (Yali Chen et al., 2005).
Enzymatic Biotransformation
The biotransformation of cyclopropanecarbonitriles, which share functional groups with this compound, showcases the potential of microbial enzymes to selectively modify such compounds. This research demonstrates the feasibility of using nitrile hydratase/amidase-containing catalysts for the enantioselective synthesis of cyclopropanecarboxylic acids and amides, which are valuable in the production of pharmaceuticals and agrochemicals (Meining Wang & Guo-Qiang Feng, 2003).
Materials Science and Polymer Chemistry
The exploration of cyclopropane derivatives in the synthesis of polymers and materials science is also notable. Studies involving the polymerization behavior of vinylcyclopropane in the presence of cyclodextrins, for instance, reveal how modifications to the cyclopropane structure can influence polymerization mechanisms and outcomes. Such research underscores the role of cyclopropane derivatives in developing new materials with specific physical and chemical properties (V. Alupei & H. Ritter, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methoxyacetyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-4-6(9)7(5-8)2-3-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNHTBBCTHWKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



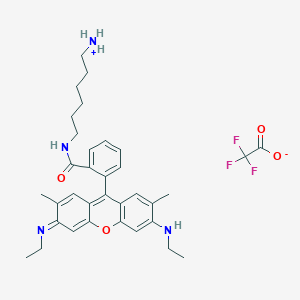
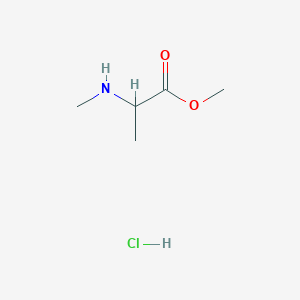
![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)
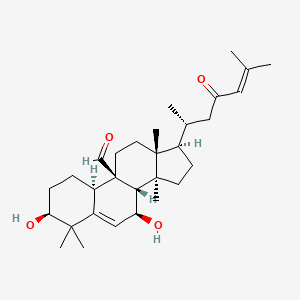
![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)
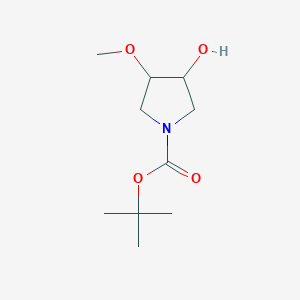
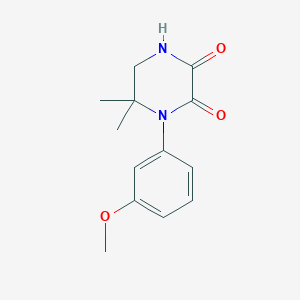


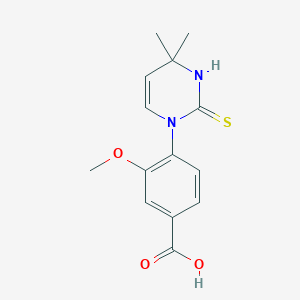
![(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083416.png)